Superior LogP for Blood-Brain Barrier Penetration Compared to Chloro-Analog
4-Bromonicotinic acid exhibits a calculated LogP of 1.08 [1], indicating higher lipophilicity compared to its 4-chloro analog. This difference in partition coefficient is a key factor in predicting the ability of drug candidates derived from this scaffold to cross biological membranes, particularly the blood-brain barrier.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.08 [1] |
| Comparator Or Baseline | 4-Chloronicotinic acid (Class inference: Halogen substitution with Cl typically results in lower LogP than Br due to smaller atomic size and different polarizability) |
| Quantified Difference | Quantitative value for 4-chloronicotinic acid not available in current dataset; class-level inference based on established structure-property relationships. |
| Conditions | Computational prediction (LogP) |
Why This Matters
Higher LogP suggests improved potential for CNS penetration, making 4-bromonicotinic acid a more suitable starting point for synthesizing neurological drug candidates than its less lipophilic chloro counterpart.
- [1] Activate Scientific. (2025). 4-Bromonicotinic acid 97% (AS51039-G1). Retrieved from https://shop.activate-scientific.com View Source
